molecular formula C12H13NO2 B1593649 5-(tert-Butyl)isoindoline-1,3-dione CAS No. 50727-07-6

5-(tert-Butyl)isoindoline-1,3-dione

Cat. No. B1593649
Key on ui cas rn: 50727-07-6
M. Wt: 203.24 g/mol
InChI Key: MQAXXSNRKXXVON-UHFFFAOYSA-N
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Patent
US04916470

Procedure details

Equimolar quantities of 4-t-butylphthalic anhydride (150.33 grams, 0.7361 mol) and urea (44.21 grams) were mixed with a thermometer in a 1 liter round bottom flask. The solids were heated slowly with a Meker burner. At 175° C., the reaction became exothermic and had to be cooled with an air gun. When the exotherm subsided, the temperature was increased to 250° C. and maintained at that temperature for 30 minutes. The flask was then cooled and 300 milliters of dimethylformamide was added, after which the solution was filtered by gravity to remove any solids which should not dissolve. Water (1 liter) was added, resulting in precipitation of 137.34 grams (0.6757 mole) of 4-t-butyl-phthalimide, which exhibited a melting point of 136.5° to 140° C. The identity of the 4-t-butyl-phthalimide product was confirmed by IR spectrum.
Quantity
150.33 g
Type
reactant
Reaction Step One
Name
Quantity
44.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=O)[O:11][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:16]C(N)=O>CN(C)C=O>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[O:11])[NH:16][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
150.33 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
44.21 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solids were heated slowly with a Meker burner
CUSTOM
Type
CUSTOM
Details
At 175° C.
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled with an air gun
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled
FILTRATION
Type
FILTRATION
Details
after which the solution was filtered by gravity
CUSTOM
Type
CUSTOM
Details
to remove any solids which should not
DISSOLUTION
Type
DISSOLUTION
Details
dissolve
ADDITION
Type
ADDITION
Details
Water (1 liter) was added

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C(C(=O)NC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6757 mol
AMOUNT: MASS 137.34 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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